BenchChemオンラインストアへようこそ!

2-methyl-6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

2-methyl-6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is a synthetic small molecule (C15H14N6O3S, MW: 358.38) defined by a pyrimidine core with a 2-methyl and 6-pyrazol-1-yl substitution, connected via a 4-carboxamide linker to a 4-sulfamoylphenyl moiety. This compound is a member of the pyrimidinylpyrazole class, characterized by an arylsulfonamide terminus, a structural motif associated with kinase inhibitory and antiproliferative activities in analogous series.

Molecular Formula C15H14N6O3S
Molecular Weight 358.38
CAS No. 1421493-72-2
Cat. No. B2900678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
CAS1421493-72-2
Molecular FormulaC15H14N6O3S
Molecular Weight358.38
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2C=CC=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C15H14N6O3S/c1-10-18-13(9-14(19-10)21-8-2-7-17-21)15(22)20-11-3-5-12(6-4-11)25(16,23)24/h2-9H,1H3,(H,20,22)(H2,16,23,24)
InChIKeyQTABIUQFNWYWFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide (CAS 1421493-72-2): A Specialized Pyrimidine-Sulfonamide Hybrid


2-methyl-6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is a synthetic small molecule (C15H14N6O3S, MW: 358.38) defined by a pyrimidine core with a 2-methyl and 6-pyrazol-1-yl substitution, connected via a 4-carboxamide linker to a 4-sulfamoylphenyl moiety . This compound is a member of the pyrimidinylpyrazole class, characterized by an arylsulfonamide terminus, a structural motif associated with kinase inhibitory and antiproliferative activities in analogous series [1]. Its specific combination of a pyrazole ring and a primary sulfonamide group distinguishes it from simpler pyrimidine sulfonamides and offers distinct hydrogen-bonding and electrostatic interaction capabilities.

Procurement Risks in Substituting 2-methyl-6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide


Substituting this compound with a generically similar pyrimidine-sulfonamide, such as N-(4-sulfamoylphenyl)pyrimidine-2-carboxamide, cannot reproduce its specific biological profile. The target compound's unique 2-methyl-6-(1H-pyrazol-1-yl) substitution pattern on the pyrimidine ring creates a distinct three-dimensional pharmacophore, which is absent in simpler analogs . Structure-activity relationship (SAR) studies on closely related pyrimidinylpyrazole arylsulfonamides demonstrate that even minor modifications to the N-phenylpyrazole and sulfonamide terminus profoundly shift antiproliferative potency and kinase selectivity profiles across a panel of 53 cancer cell lines [1]. Therefore, generic substitution risks invalidating experimental outcomes by introducing uncharacterized shifts in target engagement and selectivity.

Quantitative Differentiation Evidence for 2-methyl-6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide


Molecular Complexity and Pharmacophoric Differentiation vs. Simplest Pyrimidine Sulfonamide Analog

The target compound possesses a significantly more complex and functionalized structure compared to the simplest commercially available analog, N-(4-sulfamoylphenyl)pyrimidine-2-carboxamide (CAS 1251545-52-4). The target compound has a molecular weight of 358.38 g/mol and a formula of C15H14N6O3S, versus 278.29 g/mol and C11H10N4O3S for the analog . This difference is due to the addition of a 2-methyl group and a 1H-pyrazol-1-yl ring at the 6-position of the pyrimidine core, structural features known to be critical for kinase hinge-binding and selectivity in pyrimidinylpyrazole kinase inhibitors [1].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Predicted Physicochemical Differentiation: Lipophilicity and Solubility Profile

The addition of a lipophilic pyrazole ring and a methyl group in the target compound is predicted to increase its logP compared to analogs lacking these groups. For a closely related 6-(cyclohexylamino)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide, an experimentally determined logP of 2.12 is reported [1]. The target compound, with an aromatic pyrazole substituent, is expected to exhibit a higher logP (estimated >2.5), which could enhance membrane permeability but reduce aqueous solubility relative to more polar or unsubstituted analogs. This property differentiation is critical when selecting compounds for cell-based assays or in vivo studies where solubility-permeability balance is a key parameter [2].

Drug Discovery ADME Prediction Physicochemical Property

Potential for Superior Kinase Selectivity Based on Pyrimidinylpyrazole Class Features

A series of pyrimidinylpyrazole derivatives terminating with arylsulfonamide moieties, closely related to the target compound, demonstrated significant antiproliferative activity against a panel of 53 cancer cell lines at the NCI. The most potent analog, compound 1d, showed >80% growth inhibition against HT29 colon, HL-60(TB) leukemia, and MCF-7 breast cancer cell lines at a 10 µM concentration, with selectivity for HT29 colon cancer cells over normal MRC-5 lung fibroblasts upon IC50 determination [1][2]. While the target compound itself has not been profiled in this NCI panel, it shares the critical N-phenylpyrazole pharmacophore and sulfonamide terminus, suggesting it could exhibit a comparable or distinct selectivity fingerprint. Its unique 4-carboxamide linker, as opposed to a sulfonamide linker in compound 1d, is predicted to alter kinase binding profiles, providing a valuable SAR probe for this chemical space.

Kinase Inhibition Antiproliferative Activity Cancer Research

Recommended Procurement Scenarios for 2-methyl-6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide


Medicinal Chemistry SAR Expansion of Pyrimidinylpyrazole Kinase Inhibitors

This compound is an ideal probe to expand the structure-activity relationship (SAR) of the pyrimidinylpyrazole arylsulfonamide class. In a medicinal chemistry campaign focused on discovering selective kinase inhibitors, the target compound serves as a direct comparator to the established sulfonamide-linked analogs (e.g., compound 1d from Gamal El-Din et al., 2016) [1]. By testing this carboxamide-linked variant in the same kinase panel (RAF1, V600E-B-RAF, V600K-B-RAF), researchers can quantify the impact of the linker on selectivity and potency, a critical step for lead optimization.

Chemical Biology Probe for Carbonic Anhydrase or Sulfonamide-Binding Protein Targets

The unsubstituted primary sulfonamide (-SO2NH2) motif is a known zinc-binding group for carbonic anhydrase isoforms and other sulfonamide-binding proteins. Unlike the N-substituted sulfonamides in comparator compounds, this target retains a primary sulfonamide with a distinct pyrimidinylpyrazole scaffold [1]. This makes it a unique tool compound for investigating isoform selectivity within the carbonic anhydrase family or other sulfonamide-recognizing targets, where minor structural changes to the scaffold can drastically alter affinity.

Pharmacokinetic Differentiation Studies: Linker Impact on ADME

The compound provides a valuable model for studying how a carboxamide vs. a sulfonamide linker affects in vitro ADME properties. As highlighted by the predicted lipophilicity shift (estimated logP >2.5 vs. ~2.1 for related analogs), procurement of this compound allows for direct measurement of kinetic solubility, microsomal stability, and permeability (PAMPA/Caco-2) [2]. These data are essential for understanding the structure-property relationships governing oral bioavailability in the pyrimidinylpyrazole series.

Negative Control or Inactive Scaffold Validation in Biological Assays

Given the high potency of certain pyrimidinylpyrazole sulfonamides against specific kinases, this compound, with its altered linker, may exhibit reduced or no activity against those targets. This makes it a highly useful negative control or an 'inactive scaffold' for target validation studies. Procuring this compound alongside a known active analog provides a matched pair to confirm that observed biological effects are target-mediated rather than an artifact of the chemical scaffold [1].

Quote Request

Request a Quote for 2-methyl-6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.